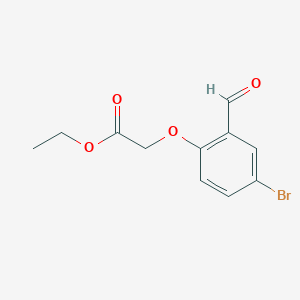

Ethyl (4-bromo-2-formylphenoxy)acetate

描述

Contextualization within Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, Ethyl (4-bromo-2-formylphenoxy)acetate is recognized as a versatile intermediate. The strategic placement of its functional groups—an aldehyde, an aryl bromide, and an ester—allows for a programmed, stepwise synthesis of more complex molecular architectures. Each of these groups can be targeted with a high degree of chemical selectivity, enabling chemists to build elaborate structures.

The synthesis of this compound itself typically follows a Williamson ether synthesis pathway. This involves the reaction of a substituted phenol (B47542), in this case, 4-bromo-2-formylphenol, with an alkyl halide like ethyl bromoacetate (B1195939). lookchem.comorgsyn.org This method is a common and efficient way to form the ether linkage.

In medicinal chemistry, while direct applications of this specific compound are not extensively documented, its structural motifs are present in molecules of therapeutic interest. For instance, structurally related phenoxy acetate (B1210297) derivatives are explored as synthons for creating potential hypoglycemic agents. mdpi.com The core structure serves as a scaffold that can be systematically modified to optimize biological activity, making compounds like this compound valuable starting points for drug discovery programs.

Significance as a Precursor in Advanced Chemical Transformations

The primary significance of this compound lies in its role as a precursor for a wide array of chemical reactions. The differential reactivity of its functional groups is key to its utility.

The Formyl Group (-CHO): The aldehyde functionality is a gateway to numerous transformations. It can undergo nucleophilic addition reactions, be oxidized to a carboxylic acid, or be reduced to an alcohol. More advanced applications include its use in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to form carbon-carbon double bonds or β-hydroxy carbonyl compounds. It is also a key handle for reductive amination to introduce nitrogen-containing moieties.

The Aryl Bromide (-Br): The bromine atom on the aromatic ring is a prime site for modern cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These transformations are fundamental in contemporary synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse substituents to the aromatic core.

The Ester Group (-COOEt): The ethyl ester is relatively stable but can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be activated and converted into other functional groups such as amides, acid chlorides, or other esters, further expanding the synthetic possibilities.

The Ether Linkage and Methylene (B1212753) Bridge (-O-CH₂-COOEt): The ether bond is generally stable, providing a robust link. The methylene protons (CH₂) adjacent to the ester are slightly acidic and can be deprotonated under appropriate basic conditions to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.

This multifunctionality makes the compound a valuable precursor for constructing complex heterocyclic systems, which are ubiquitous in pharmaceuticals and materials science.

Overview of Current Research Trajectories and Gaps

Current research involving scaffolds similar to this compound often focuses on the synthesis of compound libraries for biological screening. The existence of various commercially available analogues with different substitution patterns suggests a research trajectory aimed at exploring the structure-activity relationship (SAR) of this class of compounds. lookchem.combldpharm.compharmint.net By systematically altering the substituents on the phenyl ring, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets.

Another active area of research is the use of such precursors in the synthesis of novel heterocyclic compounds. The combination of an aldehyde and an aryl halide on the same scaffold provides an ideal starting point for intramolecular cyclization reactions to form fused ring systems, which are of high interest in medicinal chemistry.

A significant gap in the current body of scientific literature is the lack of studies detailing the specific applications and biological profile of this compound itself. While its potential as a synthetic intermediate is clear from its structure and by analogy to related compounds, there is a dearth of published research that utilizes this exact molecule in the total synthesis of a natural product or a targeted drug candidate. Its reaction pathways are largely inferred from chemical principles rather than demonstrated in dedicated studies. Consequently, its full potential in both synthetic and medicinal chemistry remains an area ripe for further exploration.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-bromo-2-formylphenol |

| ethyl bromoacetate |

| Ethyl (4-formylphenoxy)acetate |

| 4-hydroxy-benzaldehyde |

| o-Formylphenoxyacetic acid |

| salicylaldehyde |

| chloroacetic acid |

| ethyl-2-(4-aminophenoxy)acetate |

| 4-nitrophenol (B140041) |

| eugenol |

| ethyl chloroacetate (B1199739) |

| (4-BROMO-2-FORMYL-6-METHOXY-PHENOXY)-ACETIC ACID ETHYL ESTER |

| Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate |

| ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |

| 4-bromo-2-ethoxycarbonyl-2-pentenoate |

| ethyl 2-(4-formylphenyl)benzoate |

| Ethyl 2-(4-bromophenyl)acetate |

| ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate |

| Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-bromo-2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFILIGTMBUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358196 | |

| Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-47-1 | |

| Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways for Ethyl (4-bromo-2-formylphenoxy)acetate

The most common and well-established method for synthesizing this compound involves the formation of an ether bond, a reaction that can be approached through several classic organic chemistry techniques.

The primary synthetic route to this compound is achieved through a nucleophilic substitution reaction. This process involves the reaction of 4-bromo-2-hydroxybenzaldehyde (B134324) with ethyl bromoacetate (B1195939). In this reaction, the phenoxide ion, generated from 4-bromo-2-hydroxybenzaldehyde in the presence of a base, acts as a nucleophile. It attacks the electrophilic carbon atom of ethyl bromoacetate, which bears a bromine atom as a leaving group. This substitution results in the formation of the desired ether linkage. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

The core of the synthesis is a specific type of nucleophilic substitution known as Williamson ether synthesis. This phenol-etherification involves the deprotonation of the hydroxyl group of 4-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide. This is typically accomplished using a weak base such as potassium carbonate. mdpi.com The resulting phenoxide then displaces the bromide ion from ethyl bromoacetate, forming the ether bond and yielding this compound. This method is highly effective for creating the phenoxyacetate (B1228835) structure. A similar etherification strategy is employed in the synthesis of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, where 4-nitrophenol (B140041) is alkylated with ethyl bromoacetate. mdpi.com

The choice of reagents and solvents is critical for the success of the synthesis, influencing reaction rate, yield, and purity.

N,N-Dimethylformamide (DMF): This polar aprotic solvent is commonly used in the synthesis of this compound. DMF is effective at dissolving the reactants and facilitates the nucleophilic substitution by solvating the cation of the base (e.g., potassium ion), leaving the phenoxide anion more free and reactive. Beyond its role as a solvent, DMF can participate in various chemical transformations, acting as a reagent, catalyst, or stabilizer in other contexts. nih.govnih.gov For instance, it can serve as a source for formylation reactions, though in this specific synthesis, its primary role is that of a solvent. nih.govmdpi.com

Potassium Iodide (KI): While the primary leaving group on the ethyl acetate (B1210297) component is bromine, potassium iodide is sometimes added in catalytic amounts to enhance the reaction rate. mdpi.com The iodide ion is a better nucleophile than bromide and can participate in a Finkelstein-type reaction. It displaces the bromide from ethyl bromoacetate to form ethyl iodoacetate in situ. The iodide is a much better leaving group than bromide, making the subsequent nucleophilic attack by the phenoxide significantly faster. mdpi.comcalibrechem.com

Interactive Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Formula | Role in Synthesis |

| 4-bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | Starting material (Phenolic component) |

| Ethyl bromoacetate | C₄H₇BrO₂ | Starting material (Alkylating agent) |

| Potassium Carbonate | K₂CO₃ | Base (Deprotonates the phenol) |

| N,N-Dimethylformamide | C₃H₇NO | Solvent |

| Potassium Iodide | KI | Catalyst (Facilitates halogen exchange) |

Advanced Synthetic Strategies and Optimization

While the established pathways are robust, research into advanced synthetic strategies focuses on creating derivatives with specific three-dimensional structures, which is crucial for applications in medicinal chemistry and materials science.

Asymmetric synthesis refers to methods that produce a stereoisomeric product in unequal amounts. While this compound itself is achiral, its aldehyde group provides a reactive site for transformations that can create a chiral center. For instance, nucleophilic addition to the formyl group can generate a chiral secondary alcohol. Therefore, developing asymmetric methods for such transformations is a key consideration for producing enantiomerically pure derivatives. Methodologies like using chiral auxiliaries or catalytic asymmetric processes are central to this field. researchgate.netgrafiati.com For example, the asymmetric [4+2] cyclization of allene (B1206475) esters with enones demonstrates a strategy to create chiral cyclic compounds with high enantioselectivity. nih.gov

Stereochemical control is essential when synthesizing complex molecules from intermediates like this compound. The spatial arrangement of atoms (stereochemistry) in a molecule can dramatically affect its biological activity. When the formyl group of the title compound is converted into a new stereocenter, controlling the configuration (R or S) is paramount. This can be achieved through various strategies, including substrate control, auxiliary control, or reagent control. For instance, in the synthesis of camptothecin (B557342) analogues, asymmetric bromolactonization using a chiral auxiliary like (S)-proline has been employed to establish a key stereocenter. researchgate.net Such principles are directly applicable to the synthesis of chiral derivatives starting from this compound.

Green Chemistry Principles in Synthetic Design

Solvent Selection: Traditional Williamson synthesis can sometimes employ polar aprotic solvents like dimethylformamide (DMF), which are effective but pose significant health and environmental hazards. The use of acetonitrile, as described in the analogous procedure, is a step toward a greener process, though it is not without its own toxicity concerns. chemspider.com Research into greener syntheses often explores the use of more benign solvents such as acetone (B3395972) or even solvent-free conditions, which can be achieved by heating the reactants directly. chemicalbook.com

Base Selection: The use of a mild inorganic base like potassium carbonate is a relatively green choice. It is inexpensive, readily available, and the resulting byproducts (potassium bromide and bicarbonate) are generally less hazardous than those from organic bases.

Atom Economy and Catalysis: The Williamson synthesis itself has a moderate atom economy, as a stoichiometric amount of base is consumed and a salt byproduct is formed. To improve this, catalytic approaches are a key focus of green chemistry. While not standard for this specific transformation, research into related esterification and etherification reactions has explored the use of recyclable solid catalysts, such as montmorillonite (B579905) clays. echemi.com These catalysts can facilitate the reaction and be easily recovered and reused, reducing waste.

Energy Efficiency: Conducting the reaction at the lowest effective temperature and for the minimum time required for completion reduces energy consumption. Optimizing reaction conditions through careful monitoring (e.g., by Thin Layer Chromatography) is crucial.

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, the base, and salt byproducts. A multi-step workup and purification process is required to isolate the compound in high purity for research applications. The initial workup typically involves filtering off the solid base and salt, followed by an aqueous wash to remove any remaining water-soluble impurities. The organic product is extracted into a suitable solvent, dried, and concentrated. chemspider.com Further purification is then achieved through chromatography and/or recrystallization.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Flash column chromatography using silica gel is a standard and highly effective method for purifying this compound from closely related organic impurities. nih.gov Silica gel is a polar stationary phase, and the separation is achieved by eluting the crude mixture with a mobile phase of lower polarity.

The process involves:

Packing the Column: A glass column is packed with a slurry of silica gel in a nonpolar solvent, such as hexane (B92381) or petroleum ether.

Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent) and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the packed column.

Elution: The column is eluted with a solvent system, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). rsc.org The polarity of the eluent is often gradually increased (gradient elution) to first wash out nonpolar impurities and then elute the product, which has intermediate polarity due to the ester and aldehyde functional groups. The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. For structurally similar compounds, eluent systems composed of petroleum ether and ethyl acetate are commonly used. nih.gov

Table 2: Typical Parameters for Silica Gel Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixture |

| Elution Mode | Isocratic or Gradient (increasing polarity) |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |

Recrystallization and Other Refinement Processes

Recrystallization is a powerful technique for the final purification of solid compounds like this compound. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when the solvent is hot. Impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or highly soluble at room temperature (so they remain in the solution, or 'mother liquor', upon cooling).

For an ester-containing aromatic compound, common solvents to try include:

Single Solvents: Ethanol (B145695), ethyl acetate, or acetone. rochester.edu

Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system is often employed. A common pair is a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is insoluble). reddit.com For this compound, pairs like ethyl acetate/hexane or ethanol/water could be effective. rochester.edureddit.com

The general procedure involves dissolving the crude solid in the minimum amount of the hot solvent (or "good" solvent), filtering the hot solution if necessary to remove insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The crystals are then collected by filtration and dried.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Bromo Substituent

The carbon-bromine bond on the aromatic ring is a primary site for transformations, particularly for the formation of new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The electronic environment of the ring also dictates its potential for nucleophilic aromatic substitution.

Cross-Coupling Reactions

Aryl bromides are standard substrates for a variety of palladium-catalyzed cross-coupling reactions due to their favorable reactivity in oxidative addition to a Pd(0) center. wikipedia.org Ethyl (4-bromo-2-formylphenoxy)acetate is an ideal candidate for such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. youtube.com It is anticipated that the bromo group of this compound would readily couple with various aryl or vinyl boronic acids or their esters. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comresearchgate.net This method is highly tolerant of other functional groups, meaning the formyl and ester moieties on the substrate would likely remain intact. youtube.com For instance, reacting the title compound with phenylboronic acid would yield ethyl (4-phenyl-2-formylphenoxy)acetate. The reaction of 4-bromobenzaldehyde (B125591) with arylboronic acids has been well-documented, demonstrating the feasibility of this transformation on a similar framework. researchgate.netmdpi.com

Heck-Mizoroki Reaction: The Heck reaction facilitates the substitution of an alkene's vinylic hydrogen with the aryl group from an aryl halide. wikipedia.orgyoutube.com this compound can serve as the aryl halide component, coupling with a variety of alkenes, particularly electron-deficient ones like acrylates or styrene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product with predominantly E-stereoselectivity. organic-chemistry.orgacs.org For example, reaction with ethyl acrylate (B77674) would be expected to produce ethyl (4-(2-(ethoxycarbonyl)vinyl)-2-formylphenoxy)acetate.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The bromo substituent on this compound makes it a suitable substrate for this transformation. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (often sterically hindered), and a base. wikipedia.orglibretexts.org The catalytic cycle mirrors other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org This allows for the synthesis of a wide range of N-aryl products from the title compound, which could be valuable for pharmaceutical and materials science applications. researchgate.netwikipedia.org

| Reaction Name | Coupling Partner | Typical Catalytic System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃, Na₂CO₃) |  |

| Heck-Mizoroki Reaction | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |  |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃) |  |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, the SNAr mechanism does not proceed via SN1 or SN2 pathways. libretexts.org Instead, it typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In the structure of this compound, the bromo leaving group has a powerful electron-withdrawing formyl group (-CHO) in the ortho position. The presence of this group significantly polarizes the C-Br bond and would stabilize the intermediate carbanion through resonance. libretexts.org Therefore, the compound is expected to be susceptible to SNAr reactions with strong nucleophiles such as alkoxides, thiolates, or amines under suitable conditions, leading to the displacement of the bromide ion. libretexts.orgwalisongo.ac.idmdpi.com

Transformations Involving the Formyl Group

The aldehyde functionality is one of the most versatile groups in organic chemistry, participating in a wide array of transformations including condensations, reductions, oxidations, and olefinations.

Aldehyde Condensation Reactions

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack by enolates or other stabilized carbanions.

Aldol (B89426) Condensation: While self-condensation is not possible due to the lack of α-hydrogens on the aldehyde itself, this compound is an excellent electrophilic partner in a crossed or mixed Aldol condensation. masterorganicchemistry.comkhanacademy.orgyoutube.com In this reaction, an enolate generated from another ketone or aldehyde attacks the formyl group of the title compound. The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate, especially with heating, to yield an α,β-unsaturated carbonyl compound (a chalcone-like structure). youtube.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, ethyl cyanoacetate) catalyzed by a weak base like an amine. organicreactions.orgthermofisher.com The formyl group of this compound is expected to react readily under Knoevenagel conditions. researchgate.net The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to produce a new carbon-carbon double bond. youtube.comthermofisher.com This provides a direct route to α,β-unsaturated systems which are themselves versatile synthetic intermediates. nih.govresearchgate.net

Reductions and Oxidations of the Aldehyde Moiety

The oxidation state of the formyl group can be easily modified.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding ethyl (4-bromo-2-(hydroxymethyl)phenoxy)acetate. This transformation is commonly achieved with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or with stronger reagents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup.

Oxidation: The formyl group can be oxidized to a carboxylic acid, which would produce (4-bromo-2-(ethoxycarbonylmethoxy)phenyl)acetic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Tollens' reagent).

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Knoevenagel Condensation | Malononitrile, Base (e.g., Piperidine) | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

Wittig and Related Olefination Reactions

Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org this compound is an ideal substrate for this reaction. umass.edu The mechanism involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comlibretexts.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgyoutube.com These carbanions are typically more nucleophilic than Wittig reagents and react with aldehydes like this compound to form alkenes. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. Furthermore, the HWE reaction using stabilized phosphonates almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org Modified conditions, such as the Still-Gennari modification, can be used to favor the formation of (Z)-alkenes. youtube.com

Ester Functionality Reactivity

The ethyl ester group is a prominent feature of the molecule, susceptible to various nucleophilic substitution reactions. These reactions allow for the transformation of the ester into other functional groups, such as carboxylic acids and alcohols, which are key steps in the synthesis of more complex derivatives.

Hydrolysis and Transesterification Reactions

The conversion of the ester in this compound to a carboxylic acid (hydrolysis) or a different ester (transesterification) is a fundamental transformation.

Hydrolysis: The hydrolysis of the ethyl ester to its corresponding carboxylic acid, (4-bromo-2-formylphenoxy)acetic acid, can be achieved under acidic or basic conditions. prexams.com Basic hydrolysis, often termed saponification, is typically irreversible and involves the use of a base like sodium hydroxide (B78521) (NaOH). scihub.org The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. uv.es This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the carboxylate salt. Subsequent acidification protonates the salt to give the final carboxylic acid product. The rate of this second-order reaction is dependent on the concentration of both the ester and the base. scribd.com

In a pertinent example, phenoxyacetic acid derivatives are synthesized by reacting a substituted phenol (B47542) with ethyl bromoacetate (B1195939), followed by the hydrolysis of the resulting ester. mdpi.com The hydrolysis step is explicitly used to convert ethyl phenoxyacetate (B1228835) derivatives into the desired phenoxyacetic acids, which serve as precursors for further derivatization. mdpi.com

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this could mean reacting it with a different alcohol (e.g., methanol (B129727) or isopropanol) to produce the corresponding methyl or isopropyl ester. The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification involves the initial formation of an alkoxide from the reactant alcohol, which then acts as the nucleophile. masterorganicchemistry.com Various catalysts can facilitate this reaction, including solid catalysts like Na2Si2O5, which have been shown to be effective for the transesterification of ethyl acetate (B1210297) under mild conditions. ntnu.no

Below is a table summarizing typical conditions for these reactions, based on general procedures for similar esters.

| Transformation | Catalyst/Reagent | Solvent | General Conditions |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, KOH, LiOH | Water/Alcohol mixture (e.g., H₂O/EtOH) | Room temperature to reflux; reaction progress monitored by TLC or HPLC. scihub.orguv.es |

| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Aqueous solution | Reflux; equilibrium driven by Le Chatelier's principle. scihub.org |

| Base-Catalyzed Transesterification | NaOCH₃, K₂CO₃, NaH | Excess of reactant alcohol (e.g., Methanol) | Room temperature to reflux. masterorganicchemistry.com |

| Acid-Catalyzed Transesterification | H₂SO₄, TsOH, Acidic Resins (e.g., Amberlyst) | Excess of reactant alcohol (e.g., Methanol) | Reflux; often requires removal of water to shift equilibrium. masterorganicchemistry.commdpi.com |

Ester Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-(4-bromo-2-formylphenoxy)ethanol. This transformation is a crucial step for accessing a different class of derivatives where the alcohol can be further functionalized.

The most common and effective reagent for this reduction is a strong hydride donor, such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield a lithium alkoxide salt. A final aqueous workup step protonates the alkoxide to give the desired primary alcohol, 2-(4-bromo-2-formylphenoxy)ethanol.

It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce the formyl (aldehyde) group present on the aromatic ring to a hydroxymethyl group. To achieve selective reduction of the ester in the presence of the aldehyde, a less reactive reducing agent or a protection-deprotection strategy for the aldehyde group would be necessary. For instance, the aldehyde could be protected as an acetal (B89532), followed by ester reduction and subsequent deprotection of the acetal to regenerate the aldehyde.

While a specific documented procedure for the reduction of this compound was not found in the surveyed literature, the synthesis of the related product 2-(4-bromophenyl)ethanol (B1265510) is well-established, indicating the feasibility of such reductions on similar scaffolds. nih.gov

Phenoxyacetate Moiety as a Scaffold for Derivatization

The phenoxyacetic acid structure is recognized in medicinal chemistry as a "privileged scaffold". mdpi.commdpi.com This means it is a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. mdpi.com The core structure of this compound, once hydrolyzed to the corresponding carboxylic acid, serves as an excellent platform for creating diverse molecular analogs.

Structural Modifications and Analog Design

The phenoxyacetic acid scaffold allows for systematic structural modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Medicinal chemists can explore modifications at several key positions:

The Carboxylic Acid: This group can be converted into amides, hydrazides, or other functional groups to alter binding interactions and physicochemical properties. mdpi.com

The Aromatic Ring: The substituents on the phenyl ring (bromo and formyl groups in the parent compound) can be varied. For example, replacing or repositioning these groups can significantly impact biological activity.

The Phenoxy Linker: The ether linkage is generally stable, but modifications to the methylene bridge between the ether oxygen and the carbonyl group can be explored.

A prime example of this approach is the development of selective COX-2 inhibitors. mdpi.com In one study, phenoxyacetic acid was identified as a potent scaffold, and researchers synthesized a library of derivatives by reacting the aldehyde group of (4-bromo-2-formylphenoxy)acetic acid with various benzohydrazides. mdpi.com This strategy led to the discovery of compounds with significant anti-inflammatory effects. mdpi.comresearchgate.net Similarly, other research has utilized the phenoxyacetic acid core to develop agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. researchgate.netnih.gov These studies demonstrate how the phenoxyacetate scaffold can be systematically modified to generate novel drug candidates. researchgate.netnih.gov

| Scaffold | Modification Strategy | Target/Application | Reference |

|---|---|---|---|

| Phenoxyacetic acid | Condensation of the aldehyde group with hydrazides to form hydrazones. | Selective COX-2 Inhibitors | mdpi.com |

| Phenoxyacetic acid | Variation of substituents on the phenyl ring and modification of the acidic moiety. | Free Fatty Acid Receptor 1 (FFA1) Agonists | researchgate.netnih.gov |

| Phenoxyacetamide | Attachment of different heterocyclic rings (e.g., thiazole). | Anticancer Agents | mdpi.comnih.gov |

| Phenoxyacetic acid | Synthesis of various ester and amide derivatives. | Anti-mycobacterial Agents | nih.gov |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound by swapping a functional group with another that has similar physical or chemical characteristics. drughunter.compressbooks.pub This can enhance potency, selectivity, metabolic stability, or reduce toxicity. drughunter.com The phenoxyacetate scaffold offers multiple opportunities for such replacements.

Classical Bioisosteres are atoms or groups with similar size and electronic configuration. For example, the bromine atom could be replaced by a chlorine atom or a trifluoromethyl group. pressbooks.pub

Non-classical Bioisosteres are structurally distinct groups that produce a similar biological effect. drughunter.com The carboxylic acid group (formed upon hydrolysis of the ester) is a frequent target for bioisosteric replacement to improve pharmacokinetic properties. Carboxylic acids can sometimes lead to poor membrane permeability and rapid metabolism. drughunter.com Common bioisosteres for a carboxylic acid include tetrazoles, sulfonamides, and acidic heterocycles like 3-hydroxyisoxazole. drughunter.comnih.gov These replacements can maintain the necessary acidic character for target binding while improving properties like lipophilicity and metabolic stability. drughunter.comnih.gov

The phenyl ring itself can also be replaced with other aromatic or even non-aromatic cyclic systems to explore new chemical space and intellectual property. cambridgemedchemconsulting.com

The table below lists potential bioisosteric replacements for the key functional groups within the (4-bromo-2-formylphenoxy)acetic acid structure.

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid, 3-Hydroxyisoxazole | Improve metabolic stability, membrane permeability, and oral bioavailability while maintaining acidic nature. | drughunter.comnih.gov |

| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane (BCP) | Modulate physicochemical properties, improve metabolic stability, escape existing patents. | pressbooks.pubcambridgemedchemconsulting.com |

| Ester (-COOEt) / Amide (-CONH₂) | 1,2,4-Oxadiazole, Triazole | Mimic hydrogen bonding properties while enhancing metabolic stability and pharmacokinetic profiles. | drughunter.com |

| Bromo (-Br) | Chloro (-Cl), Trifluoromethyl (-CF₃), Iodo (-I) | Fine-tune lipophilicity, size, and electronic properties. | pressbooks.pub |

| Ether Oxygen (-O-) | Sulfide (-S-), Methylene (-CH₂-), Sulfone (-SO₂-) | Alter bond angles, polarity, and metabolic stability. | cambridgemedchemconsulting.com |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectral Analysis for Structural Elucidation

A detailed ¹H-NMR spectral analysis for Ethyl (4-bromo-2-formylphenoxy)acetate, including a data table of chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton, could not be generated as no experimental data has been published.

¹³C-NMR and 2D-NMR Techniques

Similarly, a table of ¹³C-NMR chemical shifts and a discussion of 2D-NMR techniques (such as COSY and HMQC/HSQC) for the definitive assignment of the carbon skeleton of this compound cannot be provided without access to experimental spectra.

Mass Spectrometry for Molecular Confirmation

An analysis of the mass spectrum, including the identification of the molecular ion peak (M+) and a discussion of the expected fragmentation patterns to confirm the molecular structure of this compound, is not possible without the relevant experimental data.

Infrared Spectroscopy for Functional Group Identification

While the characteristic IR absorption frequencies for the functional groups present in this compound (such as the ester carbonyl, aldehyde carbonyl, C-O ether linkage, and C-Br bond) can be predicted, a data table of specific, experimentally observed vibrational frequencies (ν) from an IR spectrum is unavailable.

Advanced Spectroscopic Techniques in Structural Validation

Information regarding the application of advanced spectroscopic techniques, for instance, 2D-NMR experiments like NOESY for through-space correlations or advanced mass spectrometric methods for detailed fragmentation analysis, is contingent on initial spectroscopic data which is not available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of ethyl (4-bromo-2-formylphenoxy)acetate. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between accuracy and computational cost. For this compound, calculations can be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to generate a detailed picture of its electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. For this compound, the oxygen atoms of the formyl and ester groups are expected to be the most electron-rich regions, indicated by negative potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound (Theoretical data generated for illustrative purposes based on typical DFT calculations)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.89 eV |

| LUMO Energy | -1.75 eV |

| HOMO-LUMO Gap | 5.14 eV |

| Dipole Moment | 3.21 D |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Given the structural motifs present in this compound, it could be hypothesized to interact with various enzymes. For instance, its ester and aldehyde functionalities suggest potential interactions with hydrolases or oxidoreductases.

A hypothetical docking study could be performed with an enzyme like acetylcholinesterase (AChE), a common target in neurodegenerative disease research. The docking simulation would place the molecule into the active site of AChE and calculate a binding energy, which indicates the affinity of the ligand for the receptor. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be analyzed. The formyl group, for example, could act as a hydrogen bond acceptor with amino acid residues in the active site, while the phenyl ring could engage in pi-pi stacking interactions.

Table 2: Hypothetical Molecular Docking Results of this compound with Acetylcholinesterase (AChE) (Theoretical data generated for illustrative purposes)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR70, TRP84, SER122, HIS440 |

| Types of Interactions | Hydrogen bond with SER122, Pi-pi stacking with TRP84, Halogen bond with TYR70 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromo-2-hydroxybenzaldehyde (B134324) and ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate.

Theoretical calculations can be used to model this reaction pathway. The first step involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde by the base to form a more nucleophilic phenoxide ion. The subsequent step is the SN2 attack of this phenoxide on the electrophilic carbon of ethyl bromoacetate, leading to the formation of the ether linkage and displacement of the bromide ion.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. Transition state theory can then be used to calculate the theoretical reaction rate constants. These computational studies can also explore the potential for side reactions and help in optimizing reaction conditions.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of this compound. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the quantum chemical calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculation of harmonic frequencies often requires scaling to account for anharmonicity and other effects to better match experimental results. The predicted IR spectrum would show characteristic peaks for the C=O stretching of the aldehyde and ester groups, C-O stretching of the ether and ester, and vibrations of the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound (Theoretical data generated for illustrative purposes)

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| ¹H NMR (ppm) | δ 10.5 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 4.8 (s, 2H, OCH₂), 4.2 (q, 2H, OCH₂CH₃), 1.2 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (ppm) | δ 189 (CHO), 168 (C=O, ester), 158-115 (Ar-C), 68 (OCH₂), 62 (OCH₂CH₃), 14 (CH₃) |

| IR (cm⁻¹) | ~1750 (C=O, ester), ~1690 (C=O, aldehyde), ~1250 (C-O, ether), ~1600 (C=C, aromatic) |

Applications As a Synthetic Building Block and Intermediate

Precursor in Heterocyclic Compound Synthesis

The strategic placement of an aldehyde group ortho to an ether linkage, combined with the presence of a bromine atom on the aromatic ring, renders Ethyl (4-bromo-2-formylphenoxy)acetate an ideal precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde facilitates ring-closing reactions, while the bromine atom offers a handle for further functionalization via cross-coupling reactions.

The aldehyde and ether functionalities of molecules structurally analogous to this compound are known to participate in intramolecular cyclization reactions to form oxygen-containing heterocycles. A prominent example is the synthesis of ester-containing chroman-4-ones through a cascade radical cyclization of 2-(allyloxy)arylaldehydes. nih.gov In this type of transformation, a radical generated in the reaction mixture adds to the aldehyde, initiating a cyclization that results in the formation of the chromanone core. nih.gov A general method involves reacting a 2-(allyloxy)arylaldehyde with an oxalate (B1200264) in the presence of an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.gov

Similarly, related bromo-ester synthons have been effectively used to prepare other heterocyclic systems. For instance, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate serves as a key starting material for the synthesis of 1,4-benzoxazines and pyrrole-2-ones. researchgate.net The synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate is achieved through the reduction of a nitro group on a precursor to an amine, which then undergoes an intramolecular Michael addition to close the ring. researchgate.netyu.edu.jo These examples highlight the potential of this compound to undergo similar intramolecular cyclizations, leveraging its aldehyde group as an electrophilic center to construct fused heterocyclic rings.

Table 1: Example of Cascade Radical Cyclization for Chroman-4-one Synthesis This table is based on a reaction using a structurally similar arylaldehyde.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield | Ref |

| 2-(allyloxy)benzaldehyde | Methyl 2-oxo-2-phenylacetate | (NH₄)₂S₂O₈ | MeCN/H₂O | 90 °C | methyl 2-(4-oxochroman-3-yl)acetate | 77% | nih.gov |

Annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis. The functional groups of this compound make it a suitable candidate for various annulation reactions. Phosphine-catalyzed [4+2] annulation reactions, for example, have been developed to synthesize complex heterocyclic structures like dihydrocarbazoles from starting materials such as 3-nitroindoles and allenoates. nih.gov This process involves a dearomatization-aromatization sequence to construct the new carbocyclic ring fused to the indole (B1671886) core. nih.gov

Given the reactivity of its aldehyde and the potential for the aromatic ring to act as a π-system, this compound could theoretically participate in similar cycloaddition or annulation strategies to build polycyclic frameworks. The aldehyde can be converted into various dienophiles or dienes, while the bromo-substituted ring can be engaged in transition-metal-catalyzed annulations.

Intermediate in the Formation of Biologically Active Molecules

Phenoxyacetic acid derivatives and their esters are common structural motifs in many biologically active compounds. This compound serves as a key intermediate for synthesizing molecules with potential therapeutic applications.

A relevant example is the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are targets for hypoglycemic agents. mdpi.com The synthesis involves the alkylation of a substituted phenol (B47542) (p-nitrophenol) with ethyl bromoacetate (B1195939), followed by the chemical modification (reduction) of the substituent on the aromatic ring. mdpi.com This two-step sequence—ether formation followed by functional group transformation—is directly applicable to this compound, where the formyl and bromo groups can be elaborated into more complex functionalities after the initial synthesis of the core structure.

Furthermore, the heterocyclic systems accessible from this building block, such as quinazolinones and chromanones, are themselves privileged structures in medicinal chemistry. nih.govnih.gov For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one can be reacted with ethyl chloroacetate (B1199739) in an alkaline environment to produce ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an intermediate for various bioactive quinazolinone derivatives. nih.gov The ability to construct such valuable scaffolds underscores the importance of this compound as an intermediate.

Table 2: Synthesis of a Precursor for Biologically Active Molecules This table outlines the synthesis of a structurally analogous aminophenoxy acetate (B1210297).

| Step | Starting Material | Reagents | Conditions | Product | Yield | Ref |

| 1. Alkylation | p-Nitrophenol, Ethyl bromoacetate | K₂CO₃, KI (cat.) | Acetone (B3395972), Reflux, 8h | Ethyl p-nitrophenoxy acetate | Not isolated | mdpi.com |

| 2. Reduction | Ethyl p-nitrophenoxy acetate | Fe, NH₄Cl | Ethanol (B145695)/Water, Reflux, 4h | Ethyl-2-(4-aminophenoxy)acetate | Good | mdpi.com |

Role in Multi-Step Organic Synthesis Sequences

The distinct reactivity of the functional groups in this compound allows for its seamless integration into multi-step synthesis sequences, where each functional group can be addressed selectively. A typical sequence begins with the synthesis of the building block itself, commonly through a Williamson ether synthesis between 5-bromo-2-hydroxybenzaldehyde and ethyl bromoacetate using a base like potassium carbonate in a polar aprotic solvent. lookchem.com

Once formed, the molecule can undergo a sequence of reactions. For example:

Aldehyde Modification: The formyl group can be selectively oxidized to a carboxylic acid, reduced to an alcohol, or engaged in olefination or condensation reactions.

Aromatic Functionalization: The carbon-bromine bond can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This step is often performed after the aldehyde has been protected or transformed.

Ester Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used to modulate solubility.

This orthogonal reactivity is a hallmark of a useful synthetic intermediate, enabling the construction of complex target molecules by systematically building upon the core scaffold. researchgate.net

Derivatization to Access Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent starting point for creating diverse libraries of related small molecules due to its three distinct points of modification.

Formyl Group Chemistry: The aldehyde can be converted into a vast array of functional groups. Reductive amination with a library of primary or secondary amines would yield a library of amino derivatives. Wittig-type reactions with various phosphonium (B103445) ylides would produce a diverse set of alkenes.

Aryl Bromide Chemistry: The bromide allows for the introduction of diversity via cross-coupling reactions. Coupling with a library of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can rapidly generate arrays of biaryl or aryl-alkynyl compounds, respectively. rsc.org

Ester/Acid Chemistry: After hydrolysis of the ethyl ester to the carboxylic acid, standard amide coupling protocols can be employed with a library of amines to generate a large set of amides, introducing another vector of diversity.

By combining these transformations in a combinatorial fashion, a single starting material, this compound, can be elaborated into thousands of unique compounds, facilitating the exploration of chemical space in the search for new bioactive molecules.

Research on this compound Remains Undisclosed

Despite interest in the biological and pharmaceutical applications of novel chemical compounds, a comprehensive review of publicly available scientific literature and research databases reveals no specific information regarding the activities of this compound.

Extensive searches for data on this particular compound's interaction with G Protein-Coupled Receptor 34 (GPR34) and its potential as a Glycoprotein IIb-IIIa (GPIIb-IIIa) antagonist have yielded no results. Consequently, the requested detailed analysis of its mechanism of action in these areas, as well as its implications for various diseases, cannot be provided.

There is no available research detailing the mechanism by which this compound might modulate GPR34 function, nor are there any studies on its potential to inhibit histamine (B1213489) release. The exploration of this compound in the context of immune, inflammatory, allergic, respiratory, cardiovascular, or urinary tract disorders has not been documented in accessible scientific records. Similarly, no research has been published regarding its potential antagonism of the Glycoprotein IIb-IIIa receptor.

Therefore, the creation of an article based on the provided outline is not possible due to the absence of foundational research on this compound's biological and pharmaceutical properties.

Biological and Pharmaceutical Research Applications

Research into Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonism

Structure-Activity Relationship (SAR) Studies for GPIIb-IIIa Antagonism

There are no specific Structure-Activity Relationship (SAR) studies in the available scientific literature that focus on Ethyl (4-bromo-2-formylphenoxy)acetate for Glycoprotein IIb-IIIa (GPIIb-IIIa) antagonism. While SAR studies exist for various classes of GPIIb-IIIa antagonists, the direct contribution or analysis of this compound within these studies is not detailed.

In Vitro Activity Assessment of GPIIb-IIIa Antagonists

No data from in vitro activity assessments of this compound as a GPIIb-IIIa antagonist are present in the public scientific domain. Research on GPIIb-IIIa antagonists often includes in vitro assays to determine the inhibition of platelet aggregation or fibrinogen binding to the receptor; however, this specific compound has not been identified as a subject of such published studies.

Exploration as a Prodrug Precursor

The potential of this compound as a prodrug precursor has been considered in the broader context of developing orally active therapeutic agents. The ethyl ester group, for instance, is a common feature in prodrug design to enhance bioavailability. One study on the development of orally active GPIIb-IIIa antagonists utilized an N-alkylation of an amidino group combined with an ester prodrug approach to create MS-180. This strategy aimed to generate the corresponding carboxylic acid as the active species in vivo. While this highlights a relevant chemical strategy, the direct use of this compound as the specific precursor in this or other named prodrugs is not explicitly documented.

Enzymatic and Physiological Conversion Pathways

Specific enzymatic and physiological conversion pathways for a prodrug derived directly from this compound have not been described in the scientific literature. Generally, ester-based prodrugs are designed to be hydrolyzed by esterases present in the blood, liver, or other tissues to release the active carboxylic acid form of the drug.

Development of Novel Therapeutic Agents

This compound serves as a chemical intermediate, and its utility in the development of novel therapeutic agents is as a starting material. For instance, phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors. lookchem.com In one such study, ethyl 2-(2-formylphenoxy)acetate derivatives were synthesized as intermediates. lookchem.com This suggests that the structural scaffold of this compound is relevant in medicinal chemistry, although its application may extend to various therapeutic targets beyond GPIIb-IIIa.

Pharmacological Profiling and Target Validation Studies

There is no available information on the pharmacological profiling or specific target validation studies for this compound. Such studies are essential to characterize the interaction of a compound with biological systems and to confirm its mechanism of action, but they have not been published for this particular chemical entity.

Advanced Research Methodologies and Techniques

High-Throughput Screening in Drug Discovery Initiatives

High-Throughput Screening (HTS) has transformed drug discovery by enabling the rapid automated testing of vast numbers of chemical compounds against specific biological targets. ewadirect.com This technology allows researchers to efficiently sift through large chemical libraries to identify "hits"—compounds that exhibit a desired biological activity. ewadirect.comresearchgate.net These initial hits serve as the starting point for further optimization in the drug development pipeline.

Given its molecular structure, Ethyl (4-bromo-2-formylphenoxy)acetate could be a valuable component of HTS libraries. The process for its inclusion and evaluation in an HTS campaign would typically involve several stages:

Assay Development: A specific and sensitive assay is first developed to measure the activity of a chosen biological target (e.g., an enzyme, receptor, or cell-based pathway).

Library Screening: The compound would be added to a microplate well containing the target and necessary reagents. HTS robotics can process thousands of such plates daily.

Hit Identification: Advanced detectors measure the assay signal (e.g., fluorescence, luminescence, or absorbance) from each well. A significant change in signal in the presence of this compound would flag it as a hit.

Confirmation and Validation: Hits are re-tested to confirm their activity and rule out false positives. Subsequent orthogonal assays are used to validate that the compound directly interacts with the intended target. chapman.edu

The utility of HTS lies in its ability to broadly screen for unexpected activities. For instance, screening this compound against a panel of cancer cell lines could reveal cytotoxic effects, or screening against a panel of kinases could identify novel enzyme inhibitors. The efficiency of HTS makes it possible to explore the biological potential of compounds like this compound on a massive scale, accelerating the initial stages of drug discovery. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govresearchgate.net This method is instrumental in lead discovery and optimization, allowing for the systematic exploration of the chemical space around a core scaffold to improve potency and selectivity.

This compound is an ideal scaffold for combinatorial library generation due to its multiple reactive sites. The aldehyde and bromo-substituted aromatic ring offer distinct points for chemical modification.

Modification at the Formyl Group: The aldehyde is a versatile functional group that can participate in numerous reactions to introduce diversity. Examples include:

Reductive Amination: Reaction with various primary or secondary amines followed by a reducing agent to yield a diverse set of substituted amines.

Wittig Reaction: Reaction with various phosphonium (B103445) ylides to generate a range of alkenes.

Aldol (B89426) Condensation: Reaction with ketones or other aldehydes to form larger, more complex structures.

Modification at the Bromo-Aryl Position: The bromine atom on the phenyl ring is a handle for modern cross-coupling reactions, such as:

Suzuki Coupling: Reaction with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a nitrogen-containing substituent.

By combining different reactants at these two positions, a vast library of analogues can be generated from the single parent compound.

| Scaffold Position | Reaction Type | Example Reactant (R-group) | Resulting Structure |

|---|---|---|---|

| Formyl Group (Position 2) | Reductive Amination | Cyclohexylamine | -CH₂-NH-Cyclohexyl |

| Formyl Group (Position 2) | Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | -CH=CH-CN |

| Bromo Group (Position 4) | Suzuki Coupling | Pyridine-3-boronic acid | -Pyridin-3-yl |

| Bromo Group (Position 4) | Buchwald-Hartwig Amination | Morpholine | -Morpholin-4-yl |

In Vitro and Ex Vivo Assay Development for Biological Evaluation

Following the identification of a hit from HTS or the generation of a chemical library, in vitro and ex vivo assays are essential for detailed biological characterization. In vitro assays are performed in a controlled environment outside of a living organism (e.g., in test tubes or cell culture), while ex vivo assays use tissue taken directly from an organism.

For a novel compound like this compound and its derivatives, a tiered approach to assay development is logical. The choice of assays would be guided by the therapeutic area of interest, which could be informed by the activity of structurally related molecules. For example, derivatives of similar heterocyclic systems have shown potential antitumor and analgesic properties. mdpi.commdpi.com

A potential biological evaluation cascade could include:

Primary Assays (In Vitro): These are initial, often target-based, assays to measure a specific biological activity.

Enzyme Inhibition Assays: If targeting a specific enzyme (e.g., a kinase or protease), assays would measure the compound's ability to inhibit enzyme activity.

Receptor Binding Assays: To determine if the compound binds to a specific cell surface or nuclear receptor.

Secondary Assays (Cell-Based, In Vitro): These assays assess the effect of the compound on cellular functions.

Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To evaluate the effect on cancer cell proliferation or general toxicity.

Reporter Gene Assays: To measure the modulation of a specific signaling pathway.

Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell lines like macrophages.

Tertiary Assays (Ex Vivo): These assays provide insights into the compound's effect in a more physiologically relevant system.

Tissue Slice Cultures: Using slices of organs (e.g., liver, brain) to assess tissue-specific effects or metabolism.

Isolated Organ Baths: To measure effects on organ function, such as the contraction of smooth muscle tissue.

| Assay Type | Specific Assay Example | Purpose | Potential Application |

|---|---|---|---|

| In Vitro (Target-Based) | Kinase Inhibition Assay | Measure direct inhibition of a specific kinase enzyme. | Anticancer Drug Discovery |

| In Vitro (Cell-Based) | MTT Cell Proliferation Assay | Assess the cytotoxic effect on cancer cell lines. | Anticancer Drug Discovery |

| In Vitro (Cell-Based) | LPS-induced NO Production in RAW 264.7 cells | Evaluate anti-inflammatory potential. | Anti-inflammatory Drug Discovery |

| Ex Vivo | Electrically-stimulated Guinea Pig Ileum | Measure effects on smooth muscle contraction. | Analgesic/Antispasmodic Research |

Advanced Analytical Techniques for Metabolite Identification

Understanding how a drug candidate is metabolized is a critical part of its development. Metabolite identification studies determine the biotransformation pathways of a compound, providing essential information on its clearance, potential for drug-drug interactions, and the formation of active or toxic byproducts. nih.gov Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the cornerstone of these investigations. nih.govnih.gov

For this compound, several metabolic transformations can be predicted based on its functional groups:

Phase I Metabolism: Introduction or exposure of functional groups.

Ester Hydrolysis: The ethyl ester group is highly susceptible to hydrolysis by carboxylesterases in the liver and plasma, yielding the corresponding carboxylic acid. This is often a major metabolic pathway.

Aldehyde Oxidation/Reduction: The formyl group can be oxidized by aldehyde dehydrogenases to a carboxylic acid or reduced by alcohol dehydrogenases to a primary alcohol.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated by Cytochrome P450 enzymes at various positions.

Phase II Metabolism: Conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: Hydroxyl or carboxyl groups formed during Phase I metabolism can be conjugated with glucuronic acid.

The identification of these potential metabolites would be accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS) for detection and structural elucidation, often supplemented by high-resolution mass spectrometry (HRMS) for accurate mass measurements and NMR for definitive structure confirmation of major metabolites. nih.govnih.gov

| Potential Metabolite | Metabolic Reaction | Analytical Identification Technique |

|---|---|---|

| (4-bromo-2-formylphenoxy)acetic acid | Ester Hydrolysis | LC-MS/MS (detection of mass change) |

| Ethyl (4-bromo-2-(hydroxymethyl)phenoxy)acetate | Aldehyde Reduction | LC-MS/MS, NMR |

| Ethyl (4-bromo-2-carboxyphenoxy)acetate | Aldehyde Oxidation | LC-MS/MS (detection of mass change) |

| Ethyl (4-bromo-5-hydroxy-2-formylphenoxy)acetate | Aromatic Hydroxylation | LC-MS/MS, comparison with synthetic standard |

| (4-bromo-2-formylphenoxy)acetic acid glucuronide | Glucuronidation (Phase II) | HRMS, Enzymatic Hydrolysis |

Future Research Directions and Emerging Paradigms

Design of Novel Analogs with Enhanced Biological Profiles

The core structure of Ethyl (4-bromo-2-formylphenoxy)acetate provides a fertile ground for the design and synthesis of novel analogs with potentially superior biological activities. The presence of the bromine and formyl groups allows for a variety of chemical modifications to fine-tune the molecule's properties.

Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how different substituents on the phenoxy ring and modifications of the ethyl acetate (B1210297) side chain influence biological activity. nih.gov For instance, the bromine atom can be replaced by other halogens (chlorine, fluorine) or other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring. nih.gov The formyl group is a key functional handle that can be converted into other functionalities such as oximes, hydrazones, or Schiff bases, which could lead to compounds with enhanced target binding or altered pharmacokinetic profiles. jetir.org

The design of these new analogs will be guided by the desire to improve potency, selectivity, and drug-like properties. For example, by exploring different substituents, researchers may aim to increase the compound's affinity for a specific biological target while minimizing off-target effects.

Table 1: Potential Modifications for Novel Analogs of this compound

| Modification Site | Potential Modifications | Rationale |

| 4-bromo position | Replacement with other halogens (Cl, F), trifluoromethyl (CF3), cyano (CN), or nitro (NO2) groups. | To modulate lipophilicity, electronic properties, and potential halogen bonding interactions with the target protein. |

| 2-formyl position | Conversion to oxime, hydrazone, Schiff base, or reduction to a hydroxyl group. | To introduce new hydrogen bond donors/acceptors, alter steric bulk, and explore different binding orientations. |

| Ethyl acetate chain | Variation of the ester alkyl group (methyl, propyl, etc.), or replacement with other functional groups like amides or carboxylic acids. | To modify solubility, metabolic stability, and interactions with the target. |

| Phenoxy ring | Introduction of additional substituents (e.g., methoxy, methyl) at other positions. lookchem.com | To further probe the structure-activity relationship and optimize binding affinity. |

Application in Unexplored Therapeutic Areas

While the specific biological activities of this compound are not extensively documented, derivatives of the broader phenoxyacetic acid class have shown a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. jetir.org This suggests that this compound and its future analogs could be explored for a variety of therapeutic applications.

Potential Unexplored Therapeutic Areas:

Neurodegenerative Diseases: The structural motifs present in this compound could be relevant for targeting pathways implicated in diseases like Alzheimer's or Parkinson's. Future research could investigate the potential of its analogs to inhibit key enzymes or protein aggregation processes involved in these conditions.

Antiviral Agents: The phenoxyacetic acid scaffold has been investigated for its antiviral properties. jetir.org Analogs of this compound could be screened against a panel of viruses to identify potential lead compounds for the development of new antiviral drugs.

Metabolic Disorders: Some related chemical structures have been explored for their effects on metabolic targets. Investigating the role of this compound and its derivatives in modulating enzymes or receptors involved in metabolic pathways could open up new avenues for treating conditions like diabetes or obesity.

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of novel analogs of this compound. nih.govnih.gov These computational tools can be employed at various stages of the drug design process, from hit identification to lead optimization. ijettjournal.org

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large chemical databases to generate novel molecular structures with desired properties. nih.govnih.govresearchgate.net These models can explore a vast chemical space to propose new analogs of this compound that are predicted to have improved biological activity and drug-like characteristics. researchgate.netarxiv.org

Furthermore, ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of newly designed compounds based on their chemical structure, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening. nih.gov

Table 2: Application of AI/ML in the Development of this compound Analogs

| AI/ML Technique | Application | Expected Outcome |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. nih.gov | Generation of diverse and synthesizable analogs with predicted high affinity for a specific target. |

| Variational Autoencoders (VAEs) | Generation of novel molecules and optimization of existing structures. researchgate.net | Design of compounds with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. |

| Reinforcement Learning | Optimization of molecular properties towards a specific objective. researchgate.net | Iterative design of molecules with enhanced biological activity and desired physicochemical properties. |

| Predictive Modeling (QSAR) | Prediction of biological activity and physicochemical properties. nih.gov | Prioritization of synthetic targets and reduction of experimental screening efforts. |

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, future research will likely focus on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. patsnap.com Traditional organic synthesis often relies on harsh reagents and organic solvents, leading to the generation of hazardous waste.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a promising alternative. nih.gov Enzymes operate under mild conditions, are highly selective, and are biodegradable, making them an attractive tool for green synthesis. nih.govmagtech.com.cn For the synthesis of this compound, research could explore the use of lipases for the esterification step or ether synthases for the formation of the phenoxyacetic acid core. chemrxiv.orgnih.gov

The development of chemo-enzymatic processes, which combine the advantages of both chemical and biological catalysis, could also provide efficient and sustainable routes to this compound and its analogs. researchgate.net

Potential Sustainable Synthetic Approaches:

Enzymatic Esterification: Utilizing lipases for the reaction between (4-bromo-2-formylphenoxy)acetic acid and ethanol (B145695) to form the ethyl ester. nih.gov